2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to the class of quinoline derivatives, characterized by a dioxinoquinoline core that may confer various biological activities. The molecular formula for this compound is , with a molecular weight of approximately 499.567 g/mol. It is identified by the CAS number 894558-34-0.
This compound is primarily sourced from chemical suppliers specializing in research chemicals. Its classification falls under organic compounds with specific relevance to medicinal chemistry due to its structural components that suggest potential pharmacological properties. The compound is intended for non-human research purposes only and is not approved for therapeutic or veterinary use.
The synthesis of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves several key steps:
The molecular structure of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can be represented using various structural notations:
InChI=1S/C29H29N3O5/c1-3-19-7-9-22(10-8-19)30-17-21-13-20-14-26-27(37-12-11-36-26)16-25(20)32(29(21)34)18-28(33)31-23-5-4-6-24(15-23)35-2/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4
These representations highlight the compound's complex arrangement of atoms and functional groups.
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions:
These reactions are crucial for exploring the compound's potential modifications and applications in different fields.
The mechanism of action for 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific biological targets such as enzymes or receptors. The structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate these interactions fully.
The physical and chemical properties of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide include:
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
The unique structure of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-y]acetamide suggests several potential applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: